Physicochemical Comparison: LogP, Molecular Weight, and Hydrogen Bonding Capacity vs. Pyrrolidine Analog
The target compound's computed XLogP3-AA of 1.3 and molecular weight of 260.29 g/mol are distinct from its pyrrolidine-substituted counterpart (estimated molecular weight ~300-310 g/mol and higher LogP due to the larger pyrrolidine ring). This places the dimethylamino derivative closer to the CNS drug-like space (LogP 1-3, MW <300 Da) compared to the bulkier analog, potentially impacting membrane permeability and solubility [1].
| Evidence Dimension | Computed LogP (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.3 |
| Comparator Or Baseline | N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)furan-2-carboxamide (estimated LogP ~1.8-2.0) |
| Quantified Difference | Δ LogP ≈ -0.5 to -0.7 (target is less lipophilic) |
| Conditions | Computed using XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
The lower LogP and smaller molecular weight suggest potential for better aqueous solubility and oral absorption, making this compound a more suitable starting point for lead optimization in programs targeting oral bioavailability.
- [1] PubChem. N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}furan-2-carboxamide. CID 72718167. National Center for Biotechnology Information. Accessed May 2026. View Source
